Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-
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Overview
Description
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is an organosulfur compound with significant applications in various fields. This compound is characterized by the presence of a benzenesulfonic acid group attached to a 3-amino-4-methylphenylsulfonyl group. It is known for its stability and reactivity, making it a valuable compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- typically involves the sulfonation of benzene derivatives. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide and fuming sulfuric acid . The process is carefully monitored to maintain the desired reaction conditions and to ensure the safety of the operation. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, phosphorus pentachloride, and various reducing agents . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The sulfonyl group plays a crucial role in this binding process, enhancing the compound’s inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another benzenesulfonic acid derivative with an amino group, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A related compound used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to inhibit human neutrophil elastase sets it apart from other sulfonic acid derivatives, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
100551-08-4 |
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Molecular Formula |
C13H14N2O5S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(3-amino-4-methylphenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20) |
InChI Key |
YPJWUSBIIYLIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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